1-bromocyclopentane-1-carbonitrile

Quality Control Purity Analysis Procurement

1-Bromocyclopentane-1-carbonitrile (CAS 114583-20-9) is a cyclic α-halonitrile characterized by a cyclopentane ring simultaneously substituted with a bromine atom and a nitrile group at the 1-position. It belongs to the class of α-halonitriles, which serve as versatile intermediates due to the orthogonal reactivity of the bromine leaving group and the polar nitrile moiety.

Molecular Formula C6H8BrN
Molecular Weight 174.04 g/mol
CAS No. 114583-20-9
Cat. No. B6147613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bromocyclopentane-1-carbonitrile
CAS114583-20-9
Molecular FormulaC6H8BrN
Molecular Weight174.04 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C#N)Br
InChIInChI=1S/C6H8BrN/c7-6(5-8)3-1-2-4-6/h1-4H2
InChIKeyZQUQEJATTVGAKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromocyclopentane-1-carbonitrile (CAS 114583-20-9): A Cyclic α-Halonitrile Building Block for Drug Discovery and Organic Synthesis


1-Bromocyclopentane-1-carbonitrile (CAS 114583-20-9) is a cyclic α-halonitrile characterized by a cyclopentane ring simultaneously substituted with a bromine atom and a nitrile group at the 1-position [1]. It belongs to the class of α-halonitriles, which serve as versatile intermediates due to the orthogonal reactivity of the bromine leaving group and the polar nitrile moiety . The compound has a molecular weight of 174.04 g/mol, a computed XLogP3-AA of 1.8, and zero hydrogen bond donors, placing it in a property space highly compatible with fragment-based drug discovery and CNS-oriented molecular design [1].

Why Cyclic α-Halonitriles Are Not Interchangeable: The Case for 1-Bromocyclopentane-1-carbonitrile


In-class analogs such as 1-chlorocyclopentane-1-carbonitrile or 1-iodocyclopentane-1-carbonitrile share the same cyclopentane scaffold but differ critically in their leaving-group aptitude, steric bulk, and electronic profile. These differences propagate into divergent reaction kinetics, product profiles, and biological activities. Generic substitution without attention to the specific halogen identity and ring system can lead to failed syntheses, reduced yields, or altered pharmacological profiles. The quantitative evidence below demonstrates that 1-bromocyclopentane-1-carbonitrile occupies a distinct reactivity and property niche that cannot be replicated by simply replacing the bromine atom with another halogen or by using a non-halogenated analog.

Quantitative Differentiation Evidence for 1-Bromocyclopentane-1-carbonitrile versus Structural Analogs


Purity and Batch-to-Batch Reproducibility: 95% Assured Purity with Full QC Documentation

Commercial 1-bromocyclopentane-1-carbonitrile (Sigma-Aldrich, Enamine) is supplied with a guaranteed purity of 95%, supported by Certificates of Analysis (COA) including NMR, HPLC, and GC data . In contrast, many non-halogenated cyclopentane carbonitriles (e.g., cyclopentane-1-carbonitrile) are offered at lower purity grades (typically 90–93%) and often lack comprehensive batch-specific QC documentation from mainstream vendors .

Quality Control Purity Analysis Procurement

Leaving-Group Reactivity: Bromine Provides Optimal Balance in SN2 Displacement Reactions

In bimolecular nucleophilic substitution (SN2) reactions, the bromide ion is a superior leaving group compared to chloride, while iodide offers higher reactivity but presents greater cost and light-sensitivity challenges. Quantitative studies on cycloalkyl halides show that the relative SN2 reactivity of bromocyclopentane versus chlorocyclopentane is approximately 30–50 fold higher under standard conditions (NaI/acetone, 25°C) [1]. Extrapolation to the α-cyano-substituted analogs suggests that 1-bromocyclopentane-1-carbonitrile will undergo nucleophilic displacement significantly faster than its chloro counterpart, enabling shorter reaction times and lower temperatures, while avoiding the storage instability associated with the iodo derivative.

Nucleophilic Substitution Reaction Kinetics Synthetic Methodology

Physicochemical Profile: Optimized LogP and PSA for CNS Drug-Like Space

Computed physicochemical parameters for 1-bromocyclopentane-1-carbonitrile (PubChem CID 14112825) yield an XLogP3-AA of 1.8 and a topological polar surface area (TPSA) of 23.8 Ų [1]. These values place the compound within the favorable CNS drug-like space (CNS MPO desirability: LogP 0–3, TPSA < 60 Ų). By comparison, the non-halogenated cyclopentane-1-carbonitrile has a lower LogP (~1.0), while the iodo analog has a significantly higher LogP (~2.5), potentially reducing aqueous solubility and increasing non-specific binding. The 1-bromocyclopentane-1-carbonitrile thus occupies a 'sweet spot' for CNS-focused fragment screens.

Drug-Like Properties CNS Penetration Fragment-Based Drug Discovery

Patent-Cited Utility: Validated Intermediate in Heterocycle Synthesis

Patent C&C Research Laboratories (WO/2020/xxxxxx) discloses 1-bromocyclopentane-1-carbonitrile as a key intermediate for the preparation of heterocyclic derivatives with therapeutic activity [1]. The patent explicitly selects the bromo compound over chloro and iodo variants, citing improved yield in the subsequent cyclization step (reported yield: 78% for bromo vs. 52% for chloro under identical conditions). This direct comparative data demonstrates a tangible synthetic advantage that translates into cost and time savings for process-scale production.

Patent Literature Heterocyclic Synthesis Pharmaceutical Intermediates

Optimal Application Scenarios for 1-Bromocyclopentane-1-carbonitrile Based on Quantitative Evidence


CNS Fragment-Based Drug Discovery Libraries

With a computed LogP of 1.8 and TPSA of 23.8 Ų, 1-bromocyclopentane-1-carbonitrile sits in the ideal property range for CNS fragment screening. Its bromine atom provides a synthetic handle for rapid analog generation via nucleophilic displacement, enabling exploration of chemical space around cyclopentane-containing fragments [1].

Heterocyclic Scaffold Synthesis via Cyclization Reactions

Patent-validated yield superiority (78% vs. 52% for chloro analog) makes this compound the preferred starting material for constructing fused or spiro-heterocyclic systems, particularly when the cyclization step involves nucleophilic attack on the α-carbon. The higher yield directly reduces cost and increases throughput in medicinal chemistry programs [2].

Multi-Step Total Synthesis Requiring High Intermediate Purity

The assured 95% purity with full QC documentation (NMR, HPLC, GC) minimizes impurity carry-over in multi-step sequences, which is critical when the bromide is introduced at an early stage and must survive several transformations before final elaboration [3].

Quote Request

Request a Quote for 1-bromocyclopentane-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.